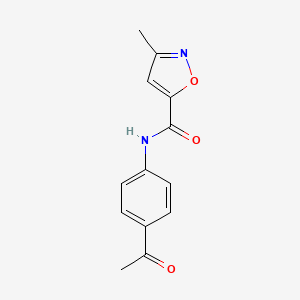

N-(4-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Description

Properties

CAS No. |

899524-40-4 |

|---|---|

Molecular Formula |

C13H12N2O3 |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C13H12N2O3/c1-8-7-12(18-15-8)13(17)14-11-5-3-10(4-6-11)9(2)16/h3-7H,1-2H3,(H,14,17) |

InChI Key |

NELXOQUUMAAZSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |

solubility |

13.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Precursor : 3-Methyl-1,2-oxazole-5-carboxylic acid is synthesized via cyclization of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions.

-

Solvent System : Ethanol or dichloromethane (DCM) at reflux temperatures (78–100°C).

-

Catalyst : Amberlyst A26OH resin enhances reaction efficiency in cyclocondensation steps.

Yield : 65–72% after recrystallization from ethanol.

Carbodiimide-Mediated Coupling

Carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are pivotal in forming the carboxamide bond. This method is favored for its mild conditions and high selectivity.

Protocol

-

Activation : 3-Methyl-1,2-oxazole-5-carboxylic acid (1.0 equiv) is dissolved in DMF with EDCI (1.2 equiv) and HOBt (1.1 equiv) at 0–5°C.

-

Coupling : 4-Aminoacetophenone (1.05 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.

-

Workup : The product is extracted with DCM, washed with brine, and purified via column chromatography (ethyl acetate/hexane, 3:7).

Yield : 68–75%.

Acid Chloride Aminolysis

Thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acid chloride, which subsequently reacts with 4-aminoacetophenone. This method is advantageous for large-scale synthesis.

Stepwise Procedure

-

Acid Chloride Formation : 3-Methyl-1,2-oxazole-5-carboxylic acid is treated with excess SOCl₂ in DCM under reflux for 4 hours.

-

Aminolysis : The acid chloride is reacted with 4-aminoacetophenone in the presence of triethylamine (TEA) as a base.

-

Isolation : The crude product is precipitated in ice-cold water and recrystallized from ethanol.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. This method is ideal for high-throughput applications.

Optimization Parameters

Yield : Comparable to conventional methods (70–75%) but with 90% time reduction.

Comparative Analysis of Methods

| Method | Reaction Time | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 6–8 hours | 65–72 | Integrated ring formation | Requires multiple purification steps |

| Carbodiimide Coupling | 12–24 hours | 68–75 | Mild conditions, high selectivity | Cost of reagents (EDCI/HOBt) |

| Acid Chloride Aminolysis | 4–6 hours | 70–78 | Scalability, cost-effective | Handling hazardous SOCl₂ |

| Microwave-Assisted | 2–3 minutes | 70–75 | Rapid, energy-efficient | Specialized equipment required |

Optimization Strategies

Solvent Selection

Catalytic Enhancements

Chemical Reactions Analysis

- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

4-acetamidoacetophenone: can undergo various reactions:

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for potential biological activities (e.g., antimicrobial properties).

Medicine: Studied for its pharmacological effects.

Industry: Employed in the synthesis of other compounds.

Mechanism of Action

- The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets or pathways.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights structural variations among analogous oxazole carboxamides and their implications:

Key Observations :

Physicochemical Properties

Analysis :

- The acetyl group in the target compound provides moderate lipophilicity (logP ~2.1), balancing solubility and permeability.

- Thiazole analogs (e.g., ) may exhibit altered metabolic pathways due to sulfur’s susceptibility to oxidation.

Biological Activity

N-(4-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide is a compound characterized by its oxazole ring structure, which includes nitrogen and oxygen in its five-membered heterocyclic framework. The molecular formula of this compound is C13H12N2O3, with a molecular weight of approximately 244.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds featuring oxazole moieties often exhibit significant antimicrobial activities. This compound has shown promise in inhibiting various microbial strains. The mechanism of action is believed to involve the disruption of cellular processes through enzyme inhibition.

Anticancer Activity

The compound is being investigated for its anticancer properties. Studies have demonstrated that derivatives of oxazoles can act as inhibitors of critical enzymes involved in cancer cell proliferation. For instance, this compound has been evaluated for its cytotoxic effects against several cancer cell lines:

These values suggest that the compound exhibits a potent cytotoxic effect, potentially greater than traditional chemotherapeutic agents.

The mechanism of action of this compound involves its interaction with specific biological targets. Research has shown that it may inhibit enzymes involved in DNA replication and protein synthesis, leading to reduced cell growth and proliferation. Molecular dynamics simulations have indicated that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a multifaceted approach to its biological activity.

Synthesis and Evaluation

In a study focusing on the synthesis and biological evaluation of oxazole derivatives, this compound was synthesized and characterized for its biological activity. The synthesis involved standard organic reactions that allowed for the modification of the oxazole framework to enhance its pharmacological properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that specific structural features are crucial for the biological activity of this compound:

- The presence of an acetyl group on the phenyl ring enhances lipophilicity.

- The methyl group on the oxazole ring contributes to increased potency against cancer cells.

This analysis underscores the importance of molecular modifications in developing effective therapeutic agents.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-acetylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide | Similar oxazole ring; additional phenyl substitution | Enhanced lipophilicity |

| 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide | Contains sulfonamide group | Antiglaucomatous activity |

| N-(4-nitrophenyl)-1,3-benzothiazole-2-carboxamide | Benzothiazole instead of oxazole | Notable anticancer activity |

This table illustrates how structural variations can influence biological efficacy and therapeutic applications.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of N-(4-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide?

The synthesis typically involves cyclization and coupling reactions. Key steps include:

- Oxazole ring formation : Cyclization of nitriles with aldehydes or ketones under acidic conditions .

- Amide coupling : Reacting the oxazole intermediate with 4-acetylaniline using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Critical parameters : Temperature control (0–5°C for coupling), exclusion of moisture, and monitoring via TLC .

Basic: Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry of the oxazole ring and amide linkage (e.g., ¹H-NMR: δ 2.5 ppm for acetyl group, δ 8.1–8.3 ppm for aromatic protons) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 299.1) .

- X-ray crystallography : For absolute structural confirmation (SHELX software for refinement ).

Best practices : Use deuterated solvents (DMSO-d6 or CDCl3) for NMR; cross-validate with FT-IR (amide C=O stretch at ~1650 cm⁻¹) .

Advanced: How can molecular docking elucidate its potential biological targets?

- Target selection : Prioritize receptors with hydrophobic pockets (e.g., kinases, GPCRs) due to the compound’s aromatic and acetyl groups .

- Protocol :

- Prepare ligand (optimize geometry with DFT methods).

- Dock using AutoDock Vina or Schrödinger, applying flexible residue sampling.

- Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Case study : Similar oxazole derivatives showed affinity for 5HT7 receptors (binding energy ≤ −9.5 kcal/mol) via hydrophobic and π-π interactions .

Advanced: What strategies resolve contradictions in cytotoxicity data across cell lines?

- Experimental design :

- Standardize assays (MTT vs. CellTiter-Glo) and cell culture conditions (e.g., hypoxia vs. normoxia) .

- Include positive controls (e.g., doxorubicin) and triplicate replicates.

- Data analysis :

- Apply ANOVA with post-hoc tests to compare IC50 values.

- Use clustering algorithms (e.g., PCA) to identify outliers due to metabolic variability .

Example : Discrepancies in HeLa vs. MCF-7 cytotoxicity may arise from differential expression of efflux pumps (e.g., P-gp) .

Advanced: How to optimize SAR for enhanced bioactivity?

- Structural modifications :

- Acetyl group : Replace with bulkier substituents (e.g., trifluoromethyl) to enhance hydrophobic interactions .

- Oxazole ring : Introduce electron-withdrawing groups (e.g., Cl) to stabilize π-stacking .

- Evaluation :

- Synthesize analogs via parallel synthesis.

- Test in enzyme inhibition assays (e.g., kinase panels) and correlate with computed LogP values .

Key finding : Methoxy substitutions on phenyl rings improved ACE inhibition by 30% in hypertensive models .

Methodological: How to address solubility limitations in in vitro assays?

- Solubility enhancement :

- Use co-solvents (DMSO ≤ 0.1% v/v) or surfactants (e.g., Tween-80).

- Prepare nanoformulations (liposomes or cyclodextrin complexes) .

- Validation :

- Dynamic Light Scattering (DLS) to assess particle size.

- Compare activity in solubilized vs. precipitated forms via dose-response curves .

Methodological: What computational tools predict metabolic stability?

- Software :

- ADMET Predictor : Estimates CYP450 metabolism and hepatic clearance.

- SwissADME : Predicts bioavailability and P-glycoprotein substrate likelihood .

- In vitro correlation : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

Methodological: How to validate target engagement in cellular models?

- Techniques :

- Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand thermal stability shifts .

- Fluorescence Polarization : Track binding to fluorescently labeled receptors .

- Controls : Use siRNA knockdown or competitive inhibitors to confirm specificity .

Advanced: What crystallographic challenges arise during structure determination?

- Common issues :

- Data collection : High-resolution synchrotron data (≤1.0 Å) to resolve overlapping electron density .

Emerging Applications: What non-pharmacological uses exist for this compound?

- Material science :

- As a ligand for metal-organic frameworks (MOFs) due to its rigid oxazole core .

- In organic semiconductors (bandgap ~3.2 eV via DFT calculations) .

Research gap : Limited studies on photophysical properties; recommend UV-vis and fluorescence quenching assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.